

4-Methylumbelliferyl glucoside chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylumbelliferyl glucoside

Cat. No.: B013741

[Get Quote](#)

An In-depth Technical Guide to 4-Methylumbelliferyl β -D-Glucoside (4-MUG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

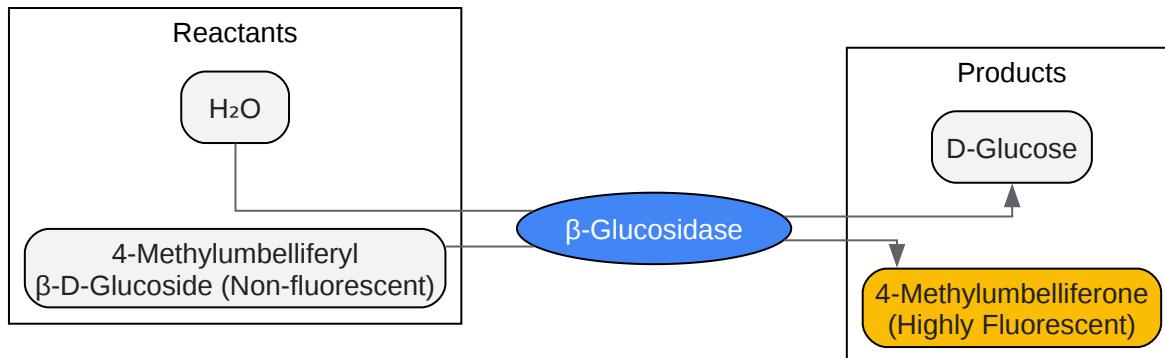
4-Methylumbelliferyl β -D-glucoside (4-MUG) is a widely utilized fluorogenic substrate for the detection of β -glucosidase activity.^{[1][2][3]} Its application is crucial in various research fields, including the diagnosis of lysosomal storage disorders like Gaucher's disease, the study of enzyme kinetics, and the screening of enzyme inhibitors.^{[2][4]} This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of 4-MUG.

Chemical Structure and Identity

4-Methylumbelliferyl β -D-glucoside is a glycoside of 4-methylumbelliferone, a fluorescent coumarin derivative. The molecule consists of a glucose moiety linked to the 7-hydroxy group of 4-methylcoumarin via a β -glycosidic bond.^[5] Enzymatic cleavage of this bond by β -glucosidase releases the highly fluorescent 4-methylumbelliferone (4-MU), enabling quantitative measurement of enzyme activity.^{[1][3][6]}

Chemical Identifiers:

- IUPAC Name: 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one[5]
- CAS Number: 18997-57-4[2][5]
- SMILES:CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O)O[5]
- InChI Key:YUDPTGPSBJVHCN-YMILTQATSA-N[5]


Physicochemical Properties

The key properties of 4-Methylumbelliferyl β -D-glucoside are summarized in the table below. These properties are essential for its handling, storage, and use in experimental assays.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₈ O ₈	[2][3][5]
Molecular Weight	338.31 g/mol	[2][5][7]
Appearance	White to off-white crystalline solid or powder	[5][8]
Melting Point	211 °C	[2]
Purity (Typical)	≥98%	[4]
Solubility	- DMSO: ~50-68 mg/mL- DMF: ~50 mg/mL- Pyridine/Water (1:1): Soluble- Water or Buffer (for assays): ~5 mM (1.7 mg/mL)	[2][4][7]
Specific Rotation	-89.5° (c=0.5 in H ₂ O)	[2]
Storage Temperature	-20°C, desiccated	[3][4][9]
UV Absorbance (λ _{max})	317 nm (for 4-MUG substrate)	[2][4]
Fluorescence (Product)	Excitation (pH dependent):- 330 nm (pH 4.6)- 365-370 nm (pH 7.4)- 385 nm (pH 10.4)Emission:- 445-454 nm	[1][2][3]

Principle of Action: Enzymatic Hydrolysis

The utility of 4-MUG is based on a straightforward enzymatic reaction. In the presence of a β -glucosidase, the non-fluorescent 4-MUG is hydrolyzed to release D-glucose and the highly fluorescent product, 4-methylumbelliferon (4-MU). The rate of 4-MU formation is directly proportional to the enzyme's activity. The fluorescence of 4-MU is pH-dependent and significantly increases at alkaline pH, which is why a high-pH stop buffer is used in assays.[6]

[Click to download full resolution via product page](#)

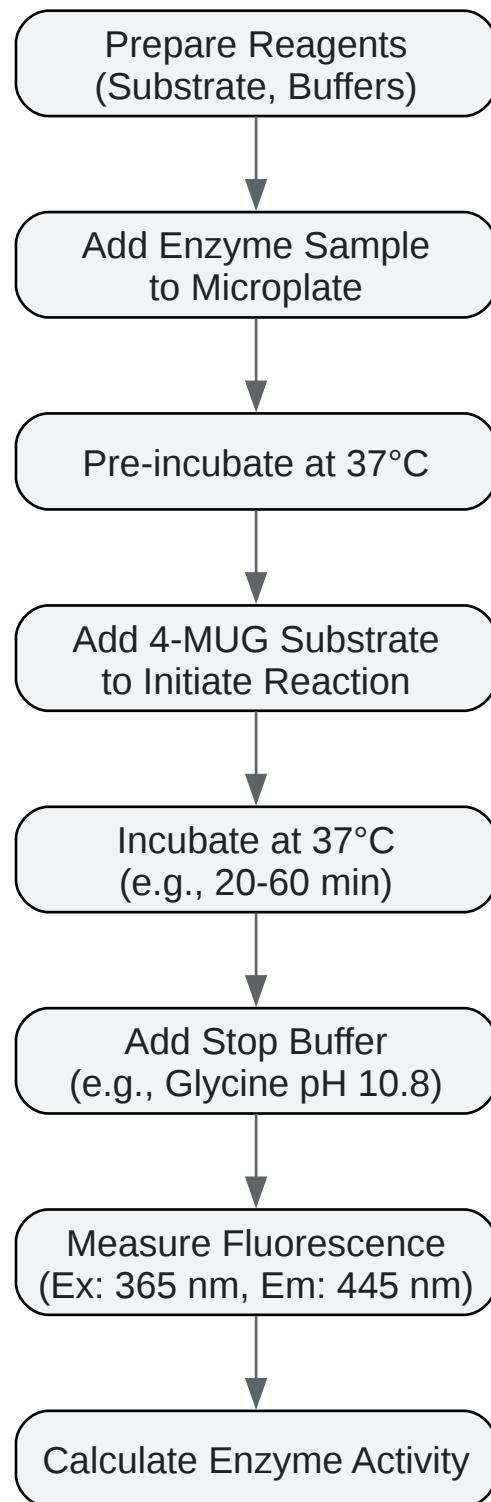
Enzymatic hydrolysis of 4-MUG by β -glucosidase.

Experimental Protocols

Fluorometric Assay for β -Glucosidase Activity

This protocol provides a general method for determining β -glucosidase activity in cell lysates or purified enzyme preparations.

1. Reagent Preparation:


- Substrate Stock Solution (10 mM): Dissolve 3.38 mg of 4-MUG in 1 mL of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).^{[2][4]} Store at -20°C.
- Assay Buffer (e.g., 0.2 M Sodium Citrate-Phosphate, pH 5.0): Prepare a buffer appropriate for the optimal pH of the enzyme being studied. For lysosomal glucosylceramidase, a pH between 5.4 and 5.8 is often used.^[2]
- Stop Buffer (0.5 M Glycine-NaOH, pH 10.8): Prepare a high-pH buffer to terminate the reaction and maximize the fluorescence of the 4-MU product.^[2]

2. Assay Procedure:

- Reaction Setup: In a microplate well or microcentrifuge tube, add 20 μ L of the enzyme sample (e.g., cell lysate, purified protein).
- Pre-incubation: Equilibrate the plate/tubes to 37°C for 5 minutes.
- Initiate Reaction: Prepare a working substrate solution by diluting the 10 mM stock solution in the assay buffer to a final concentration of 0.64-5 mM.[\[1\]](#)[\[2\]](#) Add 80 μ L of the working substrate solution to each well to start the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
[\[1\]](#) The incubation time should be optimized to ensure the reaction is within the linear range.
- Terminate Reaction: Add 100 μ L of Stop Buffer to each well.[\[1\]](#)[\[2\]](#)
- Fluorescence Measurement: Read the fluorescence on a microplate reader or fluorometer.
 - Excitation Wavelength: 365 nm[\[2\]](#)[\[3\]](#)
 - Emission Wavelength: 445 nm[\[1\]](#)[\[2\]](#)[\[3\]](#)

3. Data Analysis:

- Prepare a standard curve using known concentrations of 4-methylumbellifluorene (4-MU) to convert relative fluorescence units (RFU) to the amount of product formed (moles).
- Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

[Click to download full resolution via product page](#)

General workflow for a β -glucosidase fluorometric assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MU-GLU, Fluorogenic beta-glucosidase substrate (CAS 18997-57-4) | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4-Methylumbelliferyl beta-D-glucopyranoside | C16H18O8 | CID 2733779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylumbelliferyl-beta-D-glucoside *CAS 18997-57-4* | AAT Bioquest [aatbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. J66630.06 [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- To cite this document: BenchChem. [4-Methylumbelliferyl glucoside chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b013741#4-methylumbelliferyl-glucoside-chemical-structure-and-properties\]](https://www.benchchem.com/product/b013741#4-methylumbelliferyl-glucoside-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com